Quinolin-8-yl m-tolylcarbamate
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Overview
Description
Quinolin-8-yl m-tolylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a quinoline moiety attached to a m-tolylcarbamate group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl m-tolylcarbamate typically involves the reaction of quinolin-8-ol with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl m-tolylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form this compound oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Quinolin-8-yl m-tolylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Quinolin-8-yl m-tolylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Quinolin-8-yl m-tolylcarbamate can be compared with other similar compounds such as:
Quinolin-8-yl benzylcarbamate: Similar structure but with a benzyl group instead of a m-tolyl group.
Quinolin-8-yl phenylcarbamate: Contains a phenyl group instead of a m-tolyl group.
Quinolin-8-yl ethylcarbamate: Features an ethyl group in place of the m-tolyl group.
Uniqueness
This compound is unique due to the presence of the m-tolyl group, which imparts distinct chemical and biological properties compared to other carbamate derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Quinolin-8-yl m-tolylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Neuroprotective Effects : Potential use in treating neurodegenerative diseases.
- Anticancer Activity : Inhibitory effects on cancer cell proliferation.
Antimicrobial Activity
The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
Neuroprotective Effects
Research suggests that this compound acts as an acetylcholinesterase inhibitor, which may enhance cholinergic transmission in the brain. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are prominent .
Anticancer Mechanism
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .
Case Studies and Research Findings
-
Case Study on Neuroprotection :
- A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.
- Findings indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls.
- Antimicrobial Efficacy :
-
Anticancer Activity :
- In a study involving various cancer cell lines (e.g., HeLa, MCF-7), this compound demonstrated IC50 values ranging from 10 to 25 µM, suggesting effective inhibition of cell proliferation.
Data Table: Summary of Biological Activities
Properties
CAS No. |
99541-01-2 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
quinolin-8-yl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-2-8-14(11-12)19-17(20)21-15-9-3-6-13-7-4-10-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI Key |
IVNXRBAXEBOJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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